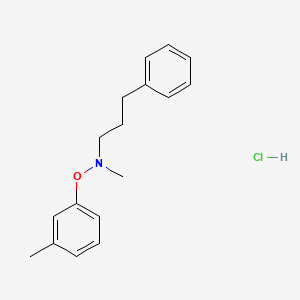

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride

Description

Chemical Identity and Nomenclature

N-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is systematically identified by the International Union of Pure and Applied Chemistry nomenclature as (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. The compound is registered under the Chemical Abstracts Service number 1643684-05-2, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature includes the designation as N-methyl-3-phenyl-3-(3-tolyloxy)propan-1-amine hydrochloride, where the term "tolyl" refers to the methylated benzene ring in the meta position. The compound is also referenced in pharmaceutical literature as an atomoxetine-related compound, specifically designated as an impurity that can arise during the synthesis of the selective norepinephrine reuptake inhibitor atomoxetine.

The European Community number 933-405-4 has been assigned to this compound for regulatory purposes within European Union chemical databases. The United States National Institute of Standards and Technology has assigned the Unique Ingredient Identifier code 82NNL8EHZ7 for this specific chemical entity. These multiple identification systems reflect the compound's importance in pharmaceutical research and the need for precise chemical identification across different regulatory jurisdictions. The systematic naming convention emphasizes the stereochemical configuration at the third carbon position, indicating the R-enantiomer as the predominant form of interest in pharmaceutical applications.

Properties

IUPAC Name |

N-methyl-N-(3-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-15-8-6-12-17(14-15)19-18(2)13-7-11-16-9-4-3-5-10-16;/h3-6,8-10,12,14H,7,11,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLUUFXMYKVCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)ON(C)CCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is a compound with significant biological activity, particularly in the context of neurotransmitter modulation. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified as an aryloxyphenylpropylamine derivative, which is known for its ability to interact with neurotransmitter systems in the brain. Its structure includes a methyl group on the nitrogen atom, a phenyl group, and a substituted phenoxy group that enhances its biological activity.

Research indicates that this compound acts primarily as an inhibitor of monoamine uptake, specifically targeting serotonin (5-HT), norepinephrine (NE), and dopamine (DA). The compound exhibits competitive inhibition with varying affinities for these neurotransmitters:

| Neurotransmitter | Ki Value (M) |

|---|---|

| Serotonin (5-HT) | |

| Norepinephrine (NE) | |

| Dopamine (DA) |

This selective inhibition suggests a potential for treating conditions related to serotonin dysregulation, such as depression and anxiety disorders .

Biological Activity and Pharmacodynamics

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

- Inhibition of Monoamine Uptake : The compound effectively inhibits the uptake of monoamines in synaptosomes derived from rat brains, demonstrating a significant reduction in serotonin levels post-administration .

- Comparison with Other Antidepressants : In comparative studies with tricyclic antidepressants like chlorimipramine, this compound exhibited similar efficacy in blocking serotonin uptake but did not affect norepinephrine uptake in vivo .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and any potential side effects associated with chronic use.

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of ADHD

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is primarily utilized in the treatment of ADHD. Atomoxetine, the active component, functions by selectively inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This mechanism is crucial for enhancing attention and reducing impulsivity in affected individuals. Clinical studies have demonstrated its efficacy in improving ADHD symptoms across various age groups, including children and adults .

1.2 Antidepressant Effects

Research indicates that atomoxetine may also exhibit antidepressant properties. By modulating norepinephrine levels, it can influence mood regulation and alleviate depressive symptoms. Studies have shown that patients with comorbid ADHD and depression may benefit from atomoxetine treatment, highlighting its dual therapeutic potential .

1.3 Anxiolytic Properties

Emerging evidence suggests that this compound may possess anxiolytic effects. Its action on norepinephrine pathways could contribute to anxiety reduction, making it a candidate for further investigation in anxiety disorders .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical processes that ensure high purity and yield. The compound can be synthesized through methods involving the coupling of various aryl ethers with appropriate amines under controlled conditions to optimize product formation .

Table 1: Synthesis Overview

| Step | Description | Conditions |

|---|---|---|

| 1 | Coupling of 2-fluorotoluene with N-methyl-3-phenyl-3-hydroxypropylamine | Room temperature, strong base |

| 2 | Purification of the resultant compound | Ether extraction, drying |

| 3 | Conversion to hydrochloride salt | Reaction with HCl |

Case Studies and Clinical Trials

Several clinical trials have evaluated the effectiveness of this compound in treating ADHD:

3.1 Study on Efficacy in Children

A randomized controlled trial involving children diagnosed with ADHD demonstrated significant improvement in attention scores after 12 weeks of treatment with atomoxetine compared to placebo .

3.2 Long-term Safety Assessment

Longitudinal studies have assessed the long-term safety profile of atomoxetine, indicating a favorable tolerability compared to traditional stimulants used for ADHD treatment. Side effects were generally mild and manageable .

Future Directions in Research

Research continues to explore additional applications of this compound beyond ADHD:

4.1 Neurological Disorders

Investigations into its potential use in other neurological disorders such as Parkinson's disease and Alzheimer's disease are underway, focusing on its ability to modulate neurotransmitter systems involved in cognitive function.

4.2 Combination Therapies

Studies are also examining the efficacy of combining atomoxetine with other pharmacological agents to enhance therapeutic outcomes for patients with complex presentations involving ADHD and mood disorders.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural differences and similarities among propylamine-based compounds:

Key Observations :

- Positional Effects: The meta-methyl group in the target compound contrasts with atomoxetine’s ortho-methyl and fluoxetine’s para-CF₃ groups. Ortho-substituents (atomoxetine) favor norepinephrine reuptake inhibition, while para-CF₃ (fluoxetine) enhances serotonin selectivity .

- Electron-Withdrawing vs. Donor Groups: Fluoxetine’s trifluoromethyl group (electron-withdrawing) increases metabolic stability and SSRI potency compared to methyl groups (electron-donor) in atomoxetine or the target compound .

Pharmacological and Therapeutic Profiles

Notes:

Insights :

- The target compound’s lack of pharmacopeial monographs contrasts with fluoxetine and atomoxetine, indicating it remains in exploratory stages .

- Analytical methods for related compounds (e.g., IR for fluoxetine , titration for atomoxetine ) could be adapted for quality control of the target compound.

Q & A

Q. What are the recommended methods for synthesizing n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride, and how can intermediates be validated?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and amine alkylation. For example, one approach uses 3-bromo propylamine hydrobromide reacted with 4,4'-bipyridine derivatives under basic conditions (e.g., triethylamine) to form intermediates . Validation of intermediates requires thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Final purification via flash chromatography (>95% purity) is recommended .

Q. How should researchers optimize solubility for in vitro assays, given conflicting solubility data in polar solvents?

Methodological Answer: Solubility in DMSO is reported as >5 mg/mL, while aqueous solubility is limited (~4 mg/mL in water) . To resolve discrepancies, perform controlled solubility tests under standardized conditions (e.g., 25°C, pH 7.4 buffer). Use sonication or gentle heating (≤40°C) for dissolution, followed by filtration (0.22 µm) to remove particulates. Validate via UV-Vis spectrophotometry at λmax 226 nm .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to assess purity (>99%) and detect impurities .

- Melting Point Analysis : Confirm the melting range (158–159°C) using differential scanning calorimetry (DSC) .

- Elemental Analysis : Verify empirical formula (C₁₇H₁₈F₃NO·HCl) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in serotonin turnover modulation observed in rodent models?

Methodological Answer: Conflicting data on serotonin depletion (e.g., p-chloroamphetamine interactions) require controlled in vivo studies:

Q. What strategies are effective for evaluating enantiomeric purity and its impact on pharmacological activity?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/ethanol (90:10) to resolve (±)-enantiomers .

- Functional Assays : Compare racemic mixtures vs. isolated enantiomers in serotonin reuptake inhibition assays (IC₅₀ values) using synaptosomes from rat brains .

- Molecular Docking : Model enantiomer interactions with the serotonin transporter (SERT) to predict binding affinities .

Q. How should researchers address discrepancies in LogD (pH 7.4) values reported across databases?

Methodological Answer:

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of substituted phenoxypropylamine derivatives?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., trifluoromethyl vs. methyl groups) on the phenoxy ring .

- In Vitro Screening : Test analogs in HEK293 cells expressing SERT using [³H]-serotonin uptake assays .

- Pharmacophore Mapping : Generate 3D models (e.g., Schrödinger Phase) to identify critical hydrogen-bonding and hydrophobic interactions .

Data Interpretation & Validation

Q. How can researchers validate conflicting cytotoxicity data in neuronal cell lines?

Methodological Answer:

Q. What statistical approaches are recommended for analyzing dose-response curves in receptor-binding studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.